N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, Hu et al. synthesized [1,2,4]triazolo[3,4‑b][1,3,4]thiadiazine derivatives linked with antibacterial fluoroquinolones at the 3-position . All synthesized derivatives were screened for their in vitro cytotoxic potential against murine leukemia (L1210) and Chinese hamster ovary (CHO) cell lines .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray crystallography . The structure of the compound can be represented by a defined three-dimensional (3D) representation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For example, the synthesis of [1,2,4]triazolo[3,4‑b][1,3,4]thiadiazine derivatives involved the use of an azido group substituted ortho to the pyrazole .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, one compound has a molecular weight of 361.3642 and a chemical formula of C18H18F3N5 . Another compound has a melting point of 200 °C and a density of 1.28±0.1 g/cm3 .科学的研究の応用
Pharmacokinetic Profile
The compound has been optimized and exhibits an excellent pharmacokinetic profile . It has shown high potency in vitro and in vivo, affecting c-Myc downregulation and tumor growth inhibition in xenograft studies .
Tumor Growth Inhibition
The compound has been used in research for its potential in inhibiting tumor growth . In xenograft studies, it has shown promising results in reducing tumor size .
c-Myc Downregulation
c-Myc is a protein that plays a role in cell cycle progression, apoptosis, and cellular transformation. The compound has been found to downregulate c-Myc, which could have implications in cancer treatment .
Dipeptidyl Peptidase 4 (DPP-4) Inhibition
Research in this direction has given rise to FDA-approved anti-diabetes type 2 drug sitagliptin phosphate, a DPP-4 inhibitor . While it’s not directly stated that the compound is used for this purpose, it’s possible that it could have similar applications.
Neurokinin-3 Receptor Antagonist
The compound could potentially be used as a neurokinin-3 receptor antagonist . This could make it a plausible therapeutic for sex hormone disorders .
Antitumor Effect
A 2-aminopyrimidine/triazolopiperazine hybrid molecule with potent antitumor effect has been developed . Again, while it’s not directly stated that the compound is used for this purpose, it’s possible that it could have similar applications.
作用機序
Target of Action
The primary targets of this compound are the Cell division protein ZipA and its homolog in Escherichia coli (strain K12) and Shigella flexneri . These proteins play a crucial role in bacterial cell division.
Mode of Action
It is believed to interact with its targets, potentially inhibiting the function of the cell division protein zipa and its homolog, thereby affecting the cell division process .
Biochemical Pathways
Given its targets, it can be inferred that it impacts the bacterial cell division pathway .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to the disruption of bacterial cell division due to the inhibition of the Cell division protein ZipA and its homolog . This could potentially lead to the cessation of bacterial growth.
Action Environment
Factors such as ph, temperature, and presence of other compounds could potentially affect its activity .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-17(12-4-1-2-5-12)19-14-7-3-6-13(10-14)15-8-9-16-20-18-11-22(16)21-15/h3,6-12H,1-2,4-5H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMQLPIBOJYMTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclopentanecarboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。